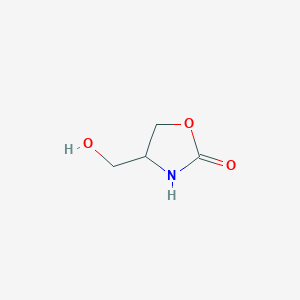
4-(1-Benzothiophen-2-yl)pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” is a heterocyclic compound that consists of pyrimidine and benzo[d]thiophene ring systems. It’s a part of the class of organic compounds known as aminopyrimidines and derivatives .
Synthesis Analysis
There are several methods to synthesize compounds similar to “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine”. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . Another approach involved the synthesis of 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis
The molecular structure of “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” includes a pyrimidine ring attached to a benzothiophene ring . The molecular formula is C12H9N3S and the molecular weight is 227.29.Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antituberkulosemittel
Eine Reihe von 4-(1H-Imidazol-4-yl)-2-(substituierten Phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidinen wurde synthetisiert und ihre in-vitro-antimikrobielle und antituberkulose Aktivität wurde bewertet . Diese Verbindungen zeigten signifikante biologische Aktivität, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antituberkuloser Wirkstoffe macht .
Synthese von Benzo[b]thiophenen
Eine Arin-Reaktion mit Alkinyl-Sulfiden, die Benzo[b]thiophene liefert, wurde beschrieben . Eine große Bandbreite an 3-substituierten Benzothiophenen wurde aus leicht verfügbaren o-Silylaryl-Triflaten und Alkinyl-Sulfiden in einer einstufigen intermolekularen Reaktion synthetisiert . Dieses Verfahren könnte zur Synthese einer Vielzahl von Benzothiophen-Derivaten verwendet werden, die in verschiedenen Forschungsbereichen, darunter die pharmazeutische Chemie und die Materialwissenschaften, Anwendung finden .
Serotonerge 5-HT1A-Rezeptor-Affinität
Einige Verbindungen, die mit "4-(1-Benzothiophen-2-yl)pyrimidin-2-amin" verwandt sind, wurden in Bezug auf ihre in-vitro-Affinität an serotonergen 5-HT1A-Rezeptoren durch Radioliganden-Bindungsstudien untersucht . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Medikamenten, die auf das serotonerge System abzielen, hin .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The exact mode of action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine It is known that pyrimidin-2-amine derivatives, like this compound, act as inhibitors of their target proteins . In the case of PLK4, inhibition can disrupt the process of centriole duplication, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine are likely related to cell cycle regulation and apoptosis, given its target. By inhibiting PLK4, this compound could disrupt normal cell cycle progression, particularly the processes of centrosome duplication and mitotic spindle assembly . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
The pharmacokinetics of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine Similar compounds have been shown to exhibit good plasma stability and low risk of drug-drug interactions . These properties suggest that 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is likely to be cell cycle arrest and apoptosis in cells where PLK4 is overexpressed . This could lead to a reduction in tumor growth in cancers where PLK4 is implicated.
Action Environment
The action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could be influenced by various environmental factors. For instance, the pH and composition of the cellular environment could impact the compound’s stability and efficacy. Additionally, factors such as the presence of other drugs or compounds could potentially affect the compound’s action through drug-drug interactions .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEYQSOFDSCWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)

![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)
![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)










